1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a pyrrolidine ring and a 3-methylphenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylphenylhydrazine with quinazoline derivatives can lead to the formation of the triazoloquinazoline core. This intermediate can then be further reacted with pyrrolidine under suitable conditions to yield the final product .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Medicine: Due to its unique structure, it can be explored for its potential therapeutic applications, such as developing new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine involves its interaction with specific molecular targets and pathways within biological systems. The triazoloquinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways .
Comparison with Similar Compounds
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine can be compared with other similar compounds, such as:
3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one: This compound shares a similar triazoloquinazoline core but lacks the pyrrolidine ring, which may result in different biological activities and properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring structure but differ in the specific arrangement of nitrogen atoms and substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-7-6-8-15(13-14)18-20-21-19(24-11-4-5-12-24)16-9-2-3-10-17(16)25(20)23-22-18/h2-3,6-10,13H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHUGKGKVZXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.